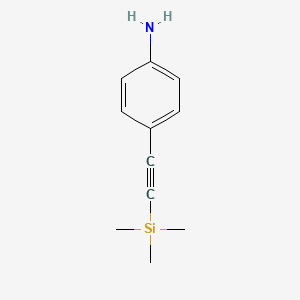

N,4-diethylaniline

説明

Molecular Structure Analysis

The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .Physical And Chemical Properties Analysis

N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .科学的研究の応用

Reactivity Patterns and Radical Cations

N,N-Dimethylaniline and N,N-diethylaniline react with Cu2+ to form amine radical cations, which in the absence of nucleophiles dimerize to give tetraalkylbenzidines. This dimerization can be monitored by absorption spectroscopy. In the presence of nucleophiles, these radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines in good yields (Kirchgessner, Sreenath, & Gopidas, 2006).

Corrosion Inhibition

A Schiff base derivative with two pyridine rings and two benzene rings, 4-(((4-(bis(pyridin-2-ylmethyl) amino) phenyl) imino) methyl)-N,N-diethylaniline, has been synthesized and proven to be an effective corrosion inhibitor. It demonstrates mixed-type inhibition and adheres to the Langmuir adsorption isotherm. Surface analysis and quantum chemical calculations have established its efficiency and adsorption behavior (Ji et al., 2016).

Chemical Ionization and Protonation

The protonation of N-alkylanilines, including N,N-diethylaniline, has been studied using different chemical ionization methods. It reveals significant insights into the molecular behavior and fragmentation patterns of these compounds (Harrison & Tu, 2000).

Catalytic Synthesis

N,N-diethylaniline has been synthesized under various conditions, with different catalysts like tetraethyl ammonium hydroxide and tetramethy ammonium hydroxide. The studies include the optimization of reaction conditions and the exploration of the effects of various factors on the yield of the product https://consensus.app/papers/study-phase-transfer-synthesis-ndiethylaniline-chun/c3cff0c7f7745148ba7706e90869b28f/?utm_source=chatgpt" target="_blank">(Qing-wei, 2003; Chun, 2006)

Photophysical Properties and Dye Synthesis

N,N-diethylaniline has been used in the synthesis of photoactive azoimine dyes. The structural and photophysical behaviors of these compounds have been comprehensively analyzed, indicating their potential in various applications, including those involving organic non-linear optical (NLO) characters (Yoopensuk et al., 2012).

Infrared Spectroscopy

The vibrational overtone spectra of N,N-diethylaniline have been studied using local mode models, providing detailed insights into its structural and electron interaction dynamics (Shaji, Eappen, Rasheed, & Nair, 2004).

Safety And Hazards

N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .

特性

IUPAC Name |

N,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULYIGBEGXLDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423923 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-diethylaniline | |

CAS RN |

4960-26-3 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)